molecular formula C4H4N2NaO2S B12343411 CID 155819495

CID 155819495

Cat. No.: B12343411
M. Wt: 167.14 g/mol
InChI Key: VAUQWJPKULELML-UHFFFAOYSA-N
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Description

Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound with the molecular formula C4H4N2O2SNa. It is a sodium salt derivative of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue .

Industrial Production Methods: In industrial settings, the production of sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

    3-methyl-1,2,4-thiadiazole-5-carboxylic acid: The parent compound without the sodium ion.

    4-methyl-1,2,3-thiadiazole-5-carboxylic acid: A structural isomer with different chemical properties.

    2-methyl-1,3,4-thiadiazole-5-carboxylic acid: Another isomer with distinct reactivity

Uniqueness: Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its non-sodium counterparts .

Properties

Molecular Formula

C4H4N2NaO2S

Molecular Weight

167.14 g/mol

InChI

InChI=1S/C4H4N2O2S.Na/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);

InChI Key

VAUQWJPKULELML-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)C(=O)O.[Na]

Origin of Product

United States

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